Pyrene-PEG3-azide

Descripción general

Descripción

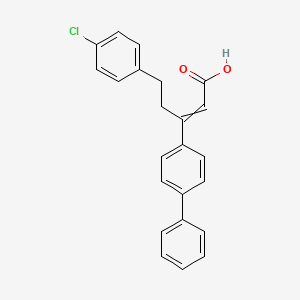

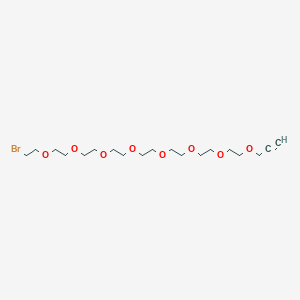

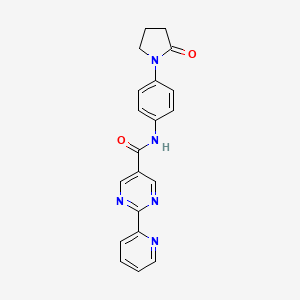

Pyrene-PEG3-Azide is a pyrene labeled PEG derivative containing an azide group . This compound enables Click Chemistry labeling with any Alkyne-bearing molecules and thus turns any molecule into a pyrene-bearing probe .

Molecular Structure Analysis

The molecular formula of this compound is C25H28N4O4 . It has a molecular weight of 448.5 g/mol . The functional groups present in this compound are Pyrene and Azide .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 448.5 g/mol . It contains Pyrene and Azide functional groups . . It should be stored at -20°C in the dark .

Aplicaciones Científicas De Investigación

Electrochemical Polymerization

Pyrene can be electrochemically polymerized in mixed electrolytes containing trifluoroacetic acid and polyethylene glycol (PEG), leading to the formation of oligopyrene. This polymerization results in oligomers formed by α,α-coupling of the pyrene rings, producing materials with potential applications in organic electronic displays and electroluminescent devices (Huang et al., 2003).

Gated Photoreactivity in Hydrogels

Pyrene, when used in the synthesis of PEG hydrogels, contributes to the creation of multiresponsive hydrogels. These hydrogels exhibit controlled water content, influencing the photoinduced solvolysis of pyrenylmethyl esters, and enabling applications in transient photolithography (Rasch & Göstl, 2021).

Fluorescent Imaging Applications

A study demonstrates the synthesis of a water-dispersible orange emitter, Pyrene4BTF–PEG–TAT, for one- and two-photon fluorescence imaging. This emitter's ability to internalize in HeLa cells highlights its potential in bioimaging applications (Wang et al., 2012).

Polymer Self-Assembly

Research on poly(N-isopropylacrylamide)-block-poly(ethylene glycol) (PNIPA-block-PEG) in water showed the self-assembly of this block copolymer with changes in temperature and concentration. This indicates potential applications in controlled drug release and tissue engineering (Motokawa et al., 2005).

Interaction with Graphite

A study using single molecule force spectroscopy measured the interaction between pyrene and graphite, which is critical for understanding pi-pi interactions in functionalizing inorganic materials with organic moieties (Zhang et al., 2007).

Drug Delivery Systems

Research on PEGylated diaminobutane poly(propylene imine) dendrimers explored their solubilization and release properties, using pyrene as a probe. This study provides insight into their potential as drug carriers (Sideratou et al., 2001).

Direcciones Futuras

The future of pyrene-modified oligonucleotides, such as Pyrene-PEG3-Azide, may be related to better understanding and modulation of their properties as key components of more sophisticated systems . These could include sensing devices based on DNA multichromophoric systems, DNA-based light-harvesting antennas, and nucleic acid-based molecular constructs .

Mecanismo De Acción

Target of Action

Pyrene-PEG3-azide, also known as Pyrene-amido-PEG4-azide, is a pyrene labeled PEG derivative containing an azide group . Its primary targets are any molecules bearing an alkyne group . The azide group in the compound enables Click Chemistry labeling with these alkyne-bearing molecules, thus turning any such molecule into a pyrene-bearing probe .

Mode of Action

The compound interacts with its targets (alkyne-bearing molecules) through a process known as Click Chemistry . This is a type of chemical reaction that allows for the efficient and selective synthesis of new compounds via the formation of carbon-heteroatom bonds. In this case, the azide group in this compound reacts with the alkyne group in the target molecule to form a stable triazole ring, effectively labeling the target molecule with a pyrene moiety .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the nature of the alkyne-bearing target molecule. The primary pathway involved is the click chemistry reaction between the azide and alkyne groups . The downstream effects of this reaction include the introduction of a fluorescent pyrene label onto the target molecule, which can then be used for various research applications, such as tracking the molecule’s distribution and interactions within a biological system .

Pharmacokinetics

As a research-grade compound, it is primarily used in vitro for the labeling of alkyne-bearing molecules

Result of Action

The primary result of this compound’s action is the labeling of alkyne-bearing molecules with a fluorescent pyrene moiety . This allows for the visualization and tracking of these molecules in various research applications. The fluorescence properties of the pyrene label (max absorption at 403 nm and emission at 453 nm ) enable the detection and study of the labeled molecules under specific light conditions .

Action Environment

The efficacy and stability of this compound’s action are influenced by various environmental factors. These include the presence and concentration of alkyne-bearing target molecules, the conditions under which the Click Chemistry reaction occurs, and the specific light conditions used for the visualization of the pyrene label . The compound is typically stored at -20°C and is stable under ambient shipping temperatures .

Propiedades

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydropyrene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c26-29-28-11-13-32-15-17-33-16-14-31-12-10-27-25(30)22-9-7-20-5-4-18-2-1-3-19-6-8-21(22)24(20)23(18)19/h1,3-4,6-9H,2,5,10-17H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKZTMTWYFYOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C3C1=CCC4=C3C(=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133904 | |

| Record name | 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1817735-36-6 | |

| Record name | 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)